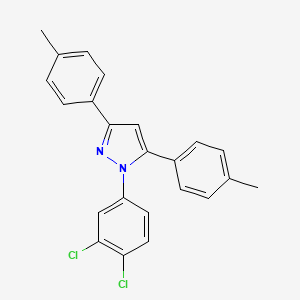![molecular formula C23H32N6O B10929700 1-butyl-6-cyclopropyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929700.png)
1-butyl-6-cyclopropyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BUTYL-6-CYCLOPROPYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 1-BUTYL-6-CYCLOPROPYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine, followed by protection of the NH group and subsequent coupling reactions to introduce the butyl, cyclopropyl, and pyrazolyl groups . Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole and pyridine rings. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents
Scientific Research Applications
1-BUTYL-6-CYCLOPROPYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, which share the core structure but differ in their substituentsThe unique combination of butyl, cyclopropyl, and pyrazolyl groups in 1-BUTYL-6-CYCLOPROPYL-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE distinguishes it from other similar compounds .
Properties
Molecular Formula |
C23H32N6O |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-butyl-6-cyclopropyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H32N6O/c1-5-6-11-29-22-21(17(4)27-29)19(14-20(25-22)18-8-9-18)23(30)24-10-7-12-28-16(3)13-15(2)26-28/h13-14,18H,5-12H2,1-4H3,(H,24,30) |
InChI Key |
IWAQBCIEIVDCOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NCCCN4C(=CC(=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluoro-4-methylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929626.png)
![2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10929631.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929632.png)
![1-methyl-5-{[3-(trifluoromethyl)benzyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10929638.png)
![6-(4-methoxyphenyl)-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929641.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B10929663.png)
![2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10929666.png)
![4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10929672.png)

![4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10929689.png)
![2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10929696.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10929714.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10929721.png)
![3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B10929726.png)
